柠檬酸银

概述

描述

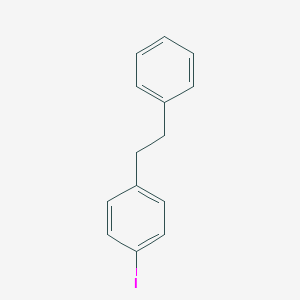

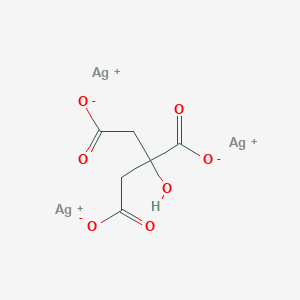

柠檬酸银是一种有机化合物,属于三羧酸及其衍生物类。 它由银离子与柠檬酸根离子组成,形成一个分子式为C₆H₅Ag₃O₇的配合物 。该化合物以其抗菌特性而闻名,并应用于多种领域,包括医药、工业和科学研究。

科学研究应用

柠檬酸银在科学研究中具有广泛的应用:

作用机制

柠檬酸银的抗菌作用主要归因于银离子 (Ag⁺) 的释放,银离子与微生物细胞膜和蛋白质相互作用。 这些相互作用会导致细胞功能的破坏,包括酶活性,和DNA复制,最终导致细胞死亡 。 分子靶标包括蛋白质和酶中的硫醇基团,这些基团对微生物的生存至关重要 。

类似化合物:

硝酸银 (AgNO₃): 用于类似的抗菌应用,但比柠檬酸银更具反应性和稳定性。

氧化银 (Ag₂O): 另一种具有不同溶解度和反应性特性的抗菌剂。

乙酸银 (C₂H₃AgO₂): 用于各种化学反应,并具有抗菌性能.

柠檬酸银的独特性: 柠檬酸银的独特性在于其稳定性和银离子的受控释放,使其适用于需要长时间抗菌活性的应用。 它能够与其他金属离子形成稳定的配合物,也增加了其在各种化学和工业过程中的通用性 。

安全和危害

未来方向

生化分析

Biochemical Properties

Silver citrate has unique properties that allow it to interact with various enzymes, proteins, and other biomolecules. For instance, silver nanoparticles, which can be synthesized from silver citrate, have been found to interact with antioxidant enzymes . Furthermore, silver citrate has been shown to interact with biological organisms, causing toxicity of silver compounds .

Cellular Effects

Silver citrate has significant effects on various types of cells and cellular processes. For instance, silver nanoparticles synthesized from silver citrate have been found to alter cellular stress responses, triggering organelle autophagy and apoptosis . Moreover, silver citrate has been found to exhibit toxic properties that result in death, histopathological alterations in some organs, biochemical changes, and effects on physiological functions .

Molecular Mechanism

The molecular mechanism of action of silver citrate is complex and multifaceted. For instance, silver ions, which can be derived from silver citrate, have been found to primarily damage multiple enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to the stalling of the oxidative branch of the TCA cycle and an adaptive metabolic divergence to the reductive glyoxylate pathway .

Temporal Effects in Laboratory Settings

The effects of silver citrate change over time in laboratory settings. For instance, silver nanoparticles synthesized from silver citrate have been found to lose their physical and chemical integrity by two distinct processes: oxidation only (light-independent) and oxidation followed by photo-reduction (light-dependent), following initial dilution from a concentrated (and newly synthesized) AgNP stock solution .

Dosage Effects in Animal Models

The effects of silver citrate vary with different dosages in animal models. For instance, administration of the smallest (10 nm) nanoparticles resulted in enhanced silver tissue distribution and overt hepatobiliary toxicity compared to larger ones (40 and 100 nm), while coating had no relevant impact .

Metabolic Pathways

Silver citrate is involved in various metabolic pathways. For instance, it is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine .

Transport and Distribution

Silver citrate is transported and distributed within cells and tissues in various ways. For instance, citrate-coated silver nanoparticles have been found to be transported in saturated porous media .

Subcellular Localization

The subcellular localization of silver citrate and its effects on activity or function are complex. For instance, silver nanoparticles synthesized from silver citrate have been found to localize in various subcellular compartments in oyster larvae .

准备方法

合成路线和反应条件: 柠檬酸银可以通过硝酸银与柠檬酸钠在水溶液中反应合成。 反应通常涉及柠檬酸根离子 (C₆H₅O₇³⁻) 对银离子 (Ag⁺) 的还原,生成柠檬酸银和硝酸钠作为副产物 。

工业生产方法: 在工业环境中,柠檬酸银采用类似的方法但规模更大。该工艺涉及对反应条件(如温度和pH)的仔细控制,以确保生成高纯度的柠檬酸银。 通常使用聚乙烯吡咯烷酮 (PVP) 等保护剂来稳定反应过程中形成的银纳米颗粒 。

化学反应分析

反应类型: 柠檬酸银会经历多种化学反应,包括:

氧化: 柠檬酸银可以被氧化生成氧化银和其他副产物。

还原: 在某些条件下,它可以被还原为金属银。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和抗坏血酸等还原剂。

取代: 与其他金属盐反应会导致银离子的取代.

主要生成产物:

氧化: 氧化银 (Ag₂O) 和其他氧化产物。

还原: 金属银 (Ag)。

取代: 各种金属柠檬酸盐配合物.

属性

IUPAC Name |

trisilver;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTYHQJYVDNJJA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

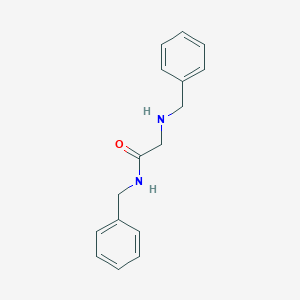

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Ag3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889420 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-45-4 | |

| Record name | Silver citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA421A1J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does silver citrate exert its antimicrobial effects?

A1: Silver citrate exhibits potent bacteriostatic and bactericidal properties. The exact mechanism is not fully understood, but research suggests that silver ions (Ag+) released from silver citrate interact with bacterial cell walls and membranes. This interaction disrupts cell wall integrity, increases membrane permeability, and ultimately leads to cell death [, ]. Additionally, silver ions can penetrate the bacterial cell and interfere with vital cellular processes, such as DNA replication and protein synthesis [, , ].

Q2: What makes silver citrate a promising antimicrobial agent?

A2: Diluted silver citrate solutions demonstrate strong antimicrobial activity against a broad spectrum of bacteria, including Gram-negative and Gram-positive strains [, , ]. This broad-spectrum activity makes it a promising candidate for various applications, including the development of novel antibacterial coatings for medical devices and antimicrobial agents for wound healing [, ].

Q3: Is there evidence of silver citrate's efficacy against biofilms?

A3: Yes, studies using in vitro experimental systems, such as modified Robbins devices, demonstrate that silver citrate coatings effectively inhibit bacterial adherence and exhibit killing effects against bacteria already adhered to surfaces, indicating potential against biofilms [].

Q4: What is the molecular formula and weight of silver citrate?

A4: The molecular formula of silver citrate is Ag3C6H5O7. It has a molecular weight of 512.64 g/mol.

Q5: How is silver citrate typically characterized structurally?

A5: Various spectroscopic and microscopic techniques are employed for the structural characterization of silver citrate, including:

- X-ray powder diffraction (XRD): This technique helps determine the crystal structure and phase purity of silver citrate [, ].

- Fourier transform infrared spectroscopy (FTIR): FTIR spectroscopy provides information about the functional groups present in the compound and their interactions [, , ].

- Scanning electron microscopy (SEM): SEM allows visualization of the morphology and size of silver citrate particles [, , ].

- Transmission electron microscopy (TEM): TEM offers higher-resolution imaging for detailed analysis of nanoparticle size, shape, and arrangement [].

Q6: How does the concentration of silver and citric acid affect solution stability?

A7: Solutions with high silver ion concentrations (>13 g/L) and citric acid concentrations below 4 mol/L tend to crystallize over time, forming [Ag3C6H5O7]x·nH2O []. This crystallization can affect the long-term stability and efficacy of silver citrate solutions.

Q7: What strategies can enhance the stability of silver citrate formulations?

A8: Research indicates that the addition of stabilizing agents, like povidone, can enhance the stability of silver citrate solutions and prevent crystallization []. Additionally, optimizing the pH of the formulation can also contribute to improved stability [, ].

Q8: Does silver citrate possess catalytic activity?

A9: While not extensively explored as a catalyst, silver citrate demonstrates potential in this area. For instance, studies show that silver nanoparticles synthesized using silver citrate as a precursor exhibit catalytic activity in the reduction of m-nitrophenylsulfonic sodium [].

Q9: How can silver citrate be used for synthesizing silver nanoparticles?

A10: Silver citrate acts as a precursor for the synthesis of silver nanoparticles through various methods, including chemical reduction within confined nanodomains like ion-exchange films and porous polystyrene beads []. This method allows for the controlled formation and growth of silver nanoparticles with desired properties.

Q10: What is known about the toxicity of silver citrate?

A11: Research indicates that silver citrate exhibits concentration-dependent cytotoxicity. While diluted solutions (0.25% and 0.5%) show acceptable biocompatibility with mouse fibroblasts, higher concentrations can be highly cytotoxic [].

Q11: Are there any studies on the potential bioantagonistic effects of silver citrate?

A12: Yes, studies have investigated the potential of silver citrate to mitigate the toxic effects of lead acetate. Research suggests that silver citrate might possess bioantagonistic properties against lead-induced cardiotoxicity in rat embryos [, , , ].

Q12: What are some promising avenues for future research on silver citrate?

A12: Further research is needed to:

Q13: What are the potential cross-disciplinary applications of silver citrate?

A13: Silver citrate's unique properties make it a promising candidate for cross-disciplinary applications, including:

- Biomedical Field: Development of antimicrobial coatings for medical devices, wound dressings, and novel drug delivery systems [, , ].

- Environmental Applications: Utilization in water purification and disinfection technologies due to its broad-spectrum antimicrobial activity [].

- Material Science: Incorporation into polymers and other materials to impart antimicrobial properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)